Methyl 7-(2-oxocyclohexyl)hept-5-enoate
Description
Methyl 7-(2-oxocyclohexyl)hept-5-enoate is an ester derivative characterized by a hept-5-enoate backbone substituted with a 2-oxocyclohexyl group at the 7-position.
Properties
CAS No. |
65516-09-8 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
methyl 7-(2-oxocyclohexyl)hept-5-enoate |
InChI |
InChI=1S/C14H22O3/c1-17-14(16)11-5-3-2-4-8-12-9-6-7-10-13(12)15/h2,4,12H,3,5-11H2,1H3 |
InChI Key |
HATAPPSZXIQHGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC=CCC1CCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-oxocyclohexyl)hept-5-enoate typically involves a multi-step process. One common method starts with the Diels-Alder reaction between a diene and a dienophile to form the cyclohexyl ring. This is followed by esterification to introduce the hept-5-enoate group. The reaction conditions often require the use of catalysts, such as Lewis acids, and controlled temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(2-oxocyclohexyl)hept-5-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enoate ester to saturated esters or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Scientific Research Applications
Methyl 7-(2-oxocyclohexyl)hept-5-enoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-(2-oxocyclohexyl)hept-5-enoate involves its interaction with specific molecular targets. The α,β-unsaturated ester group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is crucial in its role as an intermediate in various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
Prostaglandin Derivatives
- Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate (Unoprostone Isopropyl, CAS 120373-24-2) Structure: Cyclopentyl core with dihydroxy and oxo-decyl substituents. Key Differences: Cyclopentyl vs. cyclohexyl ring; presence of a long alkyl chain (3-oxodecyl) enhances lipophilicity and biological activity as an anti-glaucoma agent. Applications: Clinically used for glaucoma treatment due to its prostaglandin F2α analog activity.
- Methyl 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxononyl)cyclopentyl]hept-5-enoate Structure: Similar prostaglandin backbone but with a shorter 3-oxononyl chain. Key Differences: Shorter chain length reduces metabolic stability compared to Unoprostone.
Bimatoprost Acid Methyl Ester (CAS 38315-47-8)
- Structure : Cyclopentyl ring with 3,5-dihydroxy and 3-hydroxy-5-phenylpentenyl substituents.
- Key Differences : Aromatic phenyl group enhances receptor binding affinity; methyl ester improves bioavailability compared to free acids.
- Applications : Intermediate in synthesizing bimatoprost, a potent ocular hypotensive agent.
Silyl-Protected Derivatives
- (Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate (CAS 132619-70-6) Structure: Cyclopentene ring with tert-butyldimethylsilyl (TBS) protecting group. Key Differences: Silyl group stabilizes the hydroxyl group during synthesis; increases molecular weight (MW 352.54) and hydrophobicity.
- (R,Z)-Methyl 7-(5-oxo-3-((triethylsilyl)oxy)cyclopent-1-en-1-yl)hept-5-enoate (CAS 220328-59-6) Structure: Triethylsilyl (TES) group instead of TBS. Key Differences: TES offers milder deprotection conditions compared to TBS.
Physicochemical Properties
*Predicted values based on analog in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
